molecular formula C20H27NO3 B4084332 methyl 2-cycloheptyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate

methyl 2-cycloheptyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate

Cat. No.: B4084332
M. Wt: 329.4 g/mol
InChI Key: NKYBNIBFXZSLNU-UHFFFAOYSA-N
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Description

Methyl 2-cycloheptyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances. This particular compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a cycloheptyl group, which is a seven-membered carbon ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cycloheptyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:

    Reagents: Carboxylic acid, methanol, acid catalyst (e.g., sulfuric acid)

    Conditions: Refluxing the mixture for several hours to ensure complete esterification

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cycloheptyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, strong bases (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted esters or other functionalized compounds

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-cycloheptyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline moiety is known to interact with DNA and proteins, potentially leading to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cycloheptyl-3-(quinolin-1-yl)-3-oxopropanoate: Similar structure but lacks the dihydro moiety.

    Ethyl 2-cycloheptyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-cycloheptyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate is unique due to the presence of both the cycloheptyl and dihydroquinoline moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-cycloheptyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-24-20(23)18(16-10-4-2-3-5-11-16)19(22)21-14-8-12-15-9-6-7-13-17(15)21/h6-7,9,13,16,18H,2-5,8,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYBNIBFXZSLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCCC1)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-cycloheptyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate
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methyl 2-cycloheptyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate
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methyl 2-cycloheptyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate
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methyl 2-cycloheptyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate
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methyl 2-cycloheptyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate
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methyl 2-cycloheptyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate

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